1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by its unique structure, which combines an imidazo[1,2-b]pyridazine core with a pyrazole ring. The presence of nitrogen atoms within these rings contributes to the compound’s diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of 1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. Industrial production methods may employ catalytic hydrogenation or other advanced techniques to optimize yield and purity .
Chemical Reactions Analysis
1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives react with nucleophiles to form substituted products
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It has shown promise as a therapeutic agent in the treatment of diseases such as multiple myeloma and other cancers by inhibiting specific kinases
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole involves the inhibition of key enzymes and signaling pathways. For instance, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), leading to the suppression of NF-κB, p38MAPK, ERK, and STAT3 signaling pathways. This inhibition results in the downregulation of key regulators involved in cell growth and survival, such as PIM2, MYC, Mcl1, IRF4, and Sp1 .
Comparison with Similar Compounds
1-{imidazo[1,2-b]pyridazin-6-yl}-4-methyl-1H-pyrazole can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in their biological activities and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a pyrazole ring but have different substitution patterns and reactivity.
Pyridazines and Pyridazinones: These compounds are structurally related and exhibit a wide range of pharmacological activities
Properties
IUPAC Name |
6-(4-methylpyrazol-1-yl)imidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5/c1-8-6-12-15(7-8)10-3-2-9-11-4-5-14(9)13-10/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PODZMHKWQYHTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.